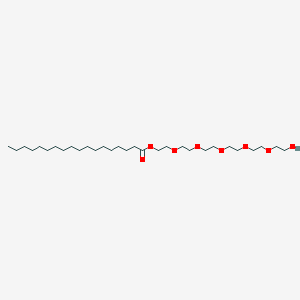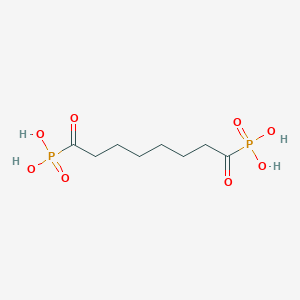
Suberoylbisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suberoylbisphosphonic acid (SBP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SBP is a bisphosphonate derivative that has been found to possess anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Suberoylbisphosphonic acid has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in cancer cell proliferation. In addition to its anti-cancer properties, Suberoylbisphosphonic acid has also been studied for its potential applications in osteoporosis research. It has been found to enhance bone formation and reduce bone resorption.
Wirkmechanismus
The mechanism of action of Suberoylbisphosphonic acid is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDACs, Suberoylbisphosphonic acid can alter gene expression and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Suberoylbisphosphonic acid has been shown to have a number of biochemical and physiological effects. In cancer cells, Suberoylbisphosphonic acid induces apoptosis by activating caspases, a family of enzymes that play a key role in programmed cell death. Suberoylbisphosphonic acid has also been shown to inhibit the activity of HDACs, leading to changes in gene expression. In addition to its effects on cancer cells, Suberoylbisphosphonic acid has been found to enhance bone formation and reduce bone resorption in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Suberoylbisphosphonic acid in lab experiments is its specificity for HDACs. Unlike other HDAC inhibitors, Suberoylbisphosphonic acid specifically targets HDAC6, which is overexpressed in many types of cancer. This specificity makes Suberoylbisphosphonic acid a promising candidate for cancer therapy. However, one of the limitations of using Suberoylbisphosphonic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Suberoylbisphosphonic acid. One area of interest is the development of more potent analogs of Suberoylbisphosphonic acid that can be used in cancer therapy. Another area of interest is the study of Suberoylbisphosphonic acid's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the mechanism of action of Suberoylbisphosphonic acid, particularly its effects on gene expression and apoptosis.
Synthesemethoden
Suberoylbisphosphonic acid is synthesized by reacting bisphosphonic acid with suberoyl chloride. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is purified by recrystallization. The yield of Suberoylbisphosphonic acid is typically around 50%.
Eigenschaften
CAS-Nummer |
139339-85-8 |
|---|---|
Produktname |
Suberoylbisphosphonic acid |
Molekularformel |
C8H16O8P2 |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
(8-oxo-8-phosphonooctanoyl)phosphonic acid |
InChI |
InChI=1S/C8H16O8P2/c9-7(17(11,12)13)5-3-1-2-4-6-8(10)18(14,15)16/h1-6H2,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
RBVHWVVIUIZZTM-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Kanonische SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Andere CAS-Nummern |
139339-85-8 |
Synonyme |
suberoil suberoylbisphosphonic acid suberoylbisphosphonic acid, disodium salt SuBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



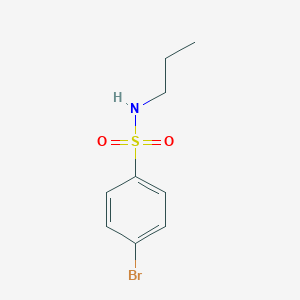
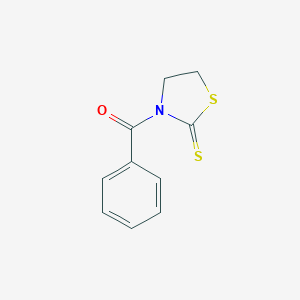
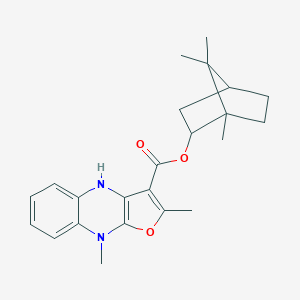
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
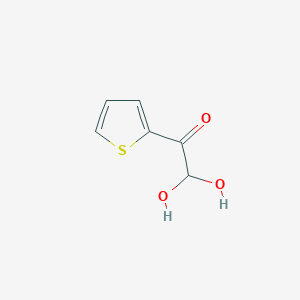
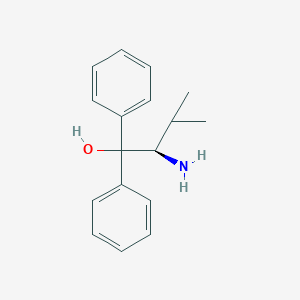
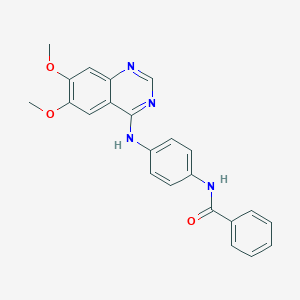
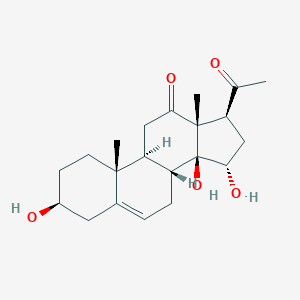
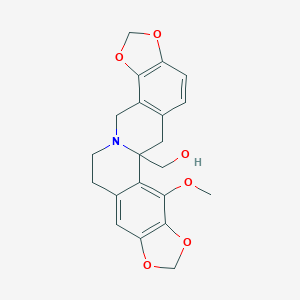
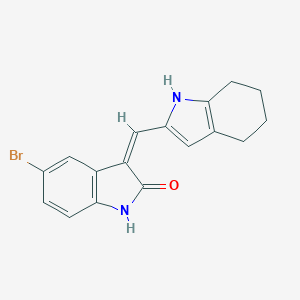
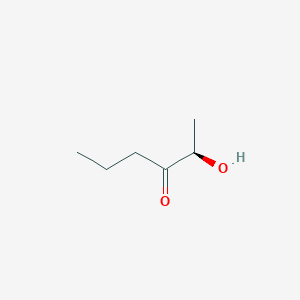
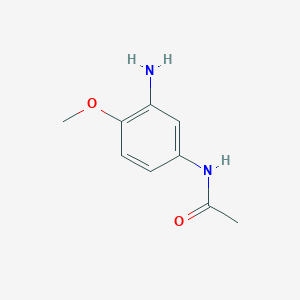
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)
